molecular formula C12H13BrN2O3S B512948 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-69-5

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B512948
CAS No.: 898639-69-5
M. Wt: 345.21g/mol
InChI Key: DUJXUMHOMFLQQU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound that features a bromine atom, a methoxy group, a methyl group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylbenzene to introduce the bromine atom. This is followed by the sulfonation of the benzene ring to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene, while substitution of the bromine atom with an amine can produce 5-amino-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene.

Scientific Research Applications

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and methoxy group can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxy-4-methylbenzene: Lacks the sulfonyl and imidazolyl groups, making it less versatile in terms of chemical reactivity and applications.

    2-Methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene: Lacks the bromine atom, which can affect its reactivity and binding properties.

    5-Bromo-2-methoxy-4-methyl-1-sulfonylbenzene: Lacks the imidazolyl group, which can influence its biological activity and specificity.

Uniqueness

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl and imidazolyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-8-6-11(18-3)12(7-10(8)13)19(16,17)15-5-4-14-9(15)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJXUMHOMFLQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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